molecular formula C30H42N6O6 B12565841 1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione CAS No. 196499-20-4

1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione

Cat. No.: B12565841
CAS No.: 196499-20-4
M. Wt: 582.7 g/mol
InChI Key: WZPUVVWAEWTNIU-UHFFFAOYSA-N
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Description

1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione is a complex organic compound with a molecular formula of C₃₀H₄₂N₆O₆. This compound is part of the triazinane family, which is known for its unique structural properties and diverse applications in various fields such as polymer chemistry, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione typically involves the cyclotrimerization of isocyanates. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the triazinane ring. The process may involve the use of solvents such as xylene or dichloromethane to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is usually purified through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce ureas or carbamates.

Scientific Research Applications

1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:

    Polymer Chemistry: Used as a crosslinking agent in the synthesis of high-performance polymers.

    Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.

Mechanism of Action

The mechanism of action of 1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as amines or alcohols to form stable urea or carbamate linkages. This reactivity is harnessed in various applications, including polymer crosslinking and the formation of stable coatings and adhesives.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Known for its use as a crosslinking agent in polymer synthesis.

    1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione:

Uniqueness

1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione is unique due to its combination of isocyanate groups and the triazinane ring structure. This combination imparts high reactivity and versatility, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

196499-20-4

Molecular Formula

C30H42N6O6

Molecular Weight

582.7 g/mol

IUPAC Name

1,3,5-tris[[4-(isocyanatomethyl)cyclohexyl]methyl]-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C30H42N6O6/c37-19-31-13-22-1-7-25(8-2-22)16-34-28(40)35(17-26-9-3-23(4-10-26)14-32-20-38)30(42)36(29(34)41)18-27-11-5-24(6-12-27)15-33-21-39/h22-27H,1-18H2

InChI Key

WZPUVVWAEWTNIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN=C=O)CN2C(=O)N(C(=O)N(C2=O)CC3CCC(CC3)CN=C=O)CC4CCC(CC4)CN=C=O

Origin of Product

United States

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